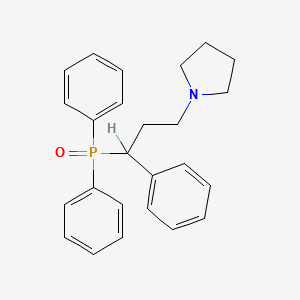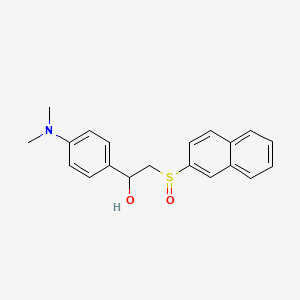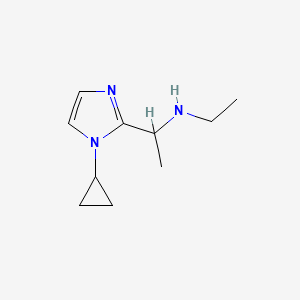
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a cyclopropyl group attached to the imidazole ring and an ethylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a nucleophilic substitution reaction using ethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine side chain or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or side chain.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanol
- 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine
- 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol
Uniqueness
1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine is unique due to its specific structural features, such as the combination of a cyclopropyl group, an imidazole ring, and an ethylamine side chain
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(1-cyclopropylimidazol-2-yl)-N-ethylethanamine |
InChI |
InChI=1S/C10H17N3/c1-3-11-8(2)10-12-6-7-13(10)9-4-5-9/h6-9,11H,3-5H2,1-2H3 |
Clave InChI |
JFEBHPYTKZWFFD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C1=NC=CN1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


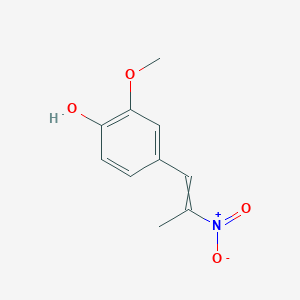
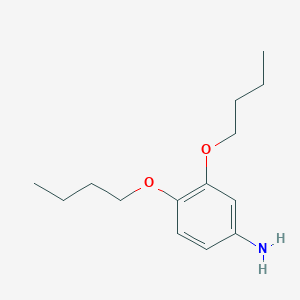


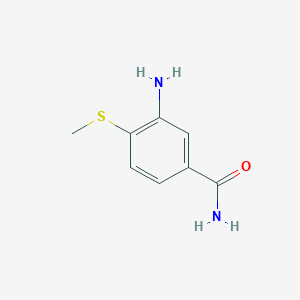
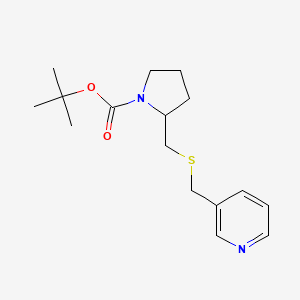
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
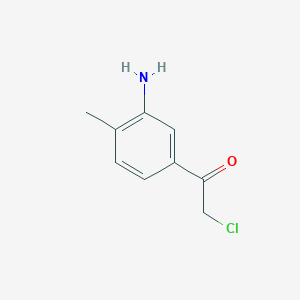
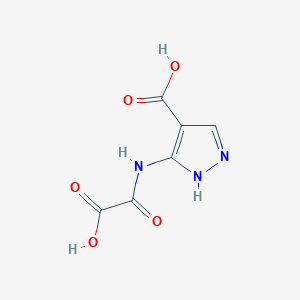
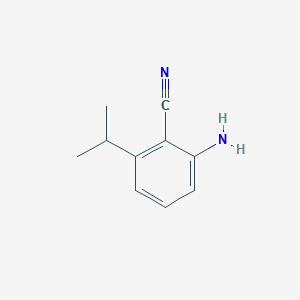

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
